molecular formula C10H6O4 B1588199 2-Oxo-2H-chromene-6-carboxylic acid CAS No. 7734-80-7

2-Oxo-2H-chromene-6-carboxylic acid

Cat. No.: B1588199
CAS No.: 7734-80-7
M. Wt: 190.15 g/mol
InChI Key: GEFDYGOYVXEKBE-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-6-carboxylic acid is a chemical compound with the empirical formula C10H6O4 and a molecular weight of 190.15 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Biochemical Analysis

Biochemical Properties

2-Oxo-2H-chromene-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human pancreatic lipase, an enzyme that hydrolyzes triglycerides into diglycerides, monoglycerides, and free fatty acids . This interaction is crucial for understanding the compound’s potential therapeutic applications, particularly in metabolic disorders.

Cellular Effects

This compound influences various cellular processes. It has been observed to exhibit neuroprotective and antioxidant activities, which are essential for maintaining cellular health . The compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent in neurodegenerative diseases and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as pancreatic lipase, by binding to the active site and preventing substrate access . This inhibition can lead to changes in gene expression and metabolic pathways, highlighting the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that it can maintain its biological activity over extended periods, making it a viable candidate for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and neuroprotective activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, which are crucial for the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-chromene-6-carboxylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation of salicylaldehyde with Meldrum’s acid, followed by cyclization . This reaction is typically catalyzed by a base such as piperidine or pyridine and conducted under reflux conditions.

Another method involves the use of microwave irradiation to accelerate the reaction. In this approach, salicylaldehyde and Meldrum’s acid are reacted in the presence of a natural base derived from agro-waste extract . This method offers the advantages of reduced reaction time and increased yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted chromene derivatives .

Comparison with Similar Compounds

2-Oxo-2H-chromene-6-carboxylic acid can be compared with other similar compounds, such as:

  • Coumarin-3-carboxylic acid
  • Chromone-3-carboxylic acid
  • 4-Chromanone
  • 3-Formylchromone

These compounds share a similar chromene or coumarin core structure but differ in their functional groups and substitution patterns . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-oxochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDYGOYVXEKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424000
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7734-80-7
Record name 6-Carboxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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